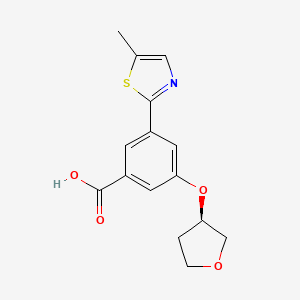

(R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid

Description

(R)-3-(5-Methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid is a small-molecule compound featuring a benzoic acid core substituted with a 5-methylthiazole group at position 3 and a tetrahydrofuran-3-yl ether moiety at position 3. Its stereochemistry (R-configuration at the tetrahydrofuran-3-yl group) is critical for its biological activity, particularly as a P2X3 receptor antagonist . Preclinical and clinical studies highlight its improved pharmacokinetic (PK) properties, including bioavailability and metabolic stability, which are attributed to its optimized substituents .

Properties

Molecular Formula |

C15H15NO4S |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

3-(5-methyl-1,3-thiazol-2-yl)-5-[(3R)-oxolan-3-yl]oxybenzoic acid |

InChI |

InChI=1S/C15H15NO4S/c1-9-7-16-14(21-9)10-4-11(15(17)18)6-13(5-10)20-12-2-3-19-8-12/h4-7,12H,2-3,8H2,1H3,(H,17,18)/t12-/m1/s1 |

InChI Key |

WKCGACDJRQPYDQ-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)O |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)OC3CCOC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of (R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid generally involves:

- Construction of the 5-methylthiazol-2-yl moiety,

- Introduction of the tetrahydrofuran-3-yl oxy substituent at the 5-position of the benzoic acid ring,

- Formation of the benzoic acid core with appropriate regiochemistry,

- Control of the (R)-stereochemistry at the tetrahydrofuran substitution site.

Key Preparation Steps and Conditions

Preparation of 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)-5-methylthiazole Intermediate

- Starting from 2-bromo-5-methylthiazol-4-yl)methanol, protection of the hydroxyl group is achieved using tert-butyldimethylsilyl chloride to form the silyl ether derivative.

- This intermediate is dissolved in tetrahydrofuran (THF) and cooled to -78 °C.

- n-Butyllithium (n-BuLi) in hexane is added dropwise to generate the lithio intermediate.

- The lithio intermediate is reacted with tetrahydropyranone (a cyclic ketone) to introduce the tetrahydrofuran ring precursor via nucleophilic addition.

- The reaction is stirred at -78 °C for 1 hour to ensure completion.

Deprotection and Functional Group Transformations

- The silyl protecting group is removed by treatment with tetrabutylammonium fluoride (TBAF) in THF at room temperature for 1 hour.

- The resulting compound contains the free hydroxyl group on the tetrahydrofuran ring.

Suzuki Coupling for Benzoic Acid Core Construction

- The 2-bromo-5-methylthiazol-4-yl derivative is coupled with a boronate ester derivative of the benzoic acid moiety via palladium-catalyzed Suzuki-Miyaura cross-coupling.

- Typical conditions include:

- Catalyst: tetrakis(triphenylphosphine)palladium(0),

- Base: potassium carbonate or cesium carbonate,

- Solvent: 1,4-dioxane/water mixture,

- Temperature: reflux or elevated temperature (~80-120 °C),

- Reaction time: 2-4 hours.

- This step forms the biaryl linkage between the thiazole and benzoic acid rings.

Hydrolysis to Free Acid

- The ester intermediate (e.g., ethyl ester) is hydrolyzed under basic conditions such as lithium hydroxide monohydrate in ethanol/water at room temperature for 2 hours.

- This yields the free carboxylic acid functional group at the benzoic acid position.

Representative Experimental Procedure Summary

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| A | 2-Bromo-4-((tert-butyldimethylsilyloxy)methyl)-5-methylthiazole, n-BuLi (-78 °C), tetrahydropyranone | Lithiation and nucleophilic addition to introduce tetrahydrofuran ring precursor | High regio- and stereoselectivity |

| B | Tetrabutylammonium fluoride in THF, room temp, 1 h | Deprotection of silyl ether to free hydroxyl group | Clean conversion |

| C | Suzuki coupling: boronate ester, Pd catalyst, K2CO3, 1,4-dioxane/H2O, reflux | Formation of biaryl bond linking thiazole and benzoic acid | Moderate to good yields |

| D | LiOH·H2O, EtOH/H2O, room temp, 2 h | Hydrolysis of ester to benzoic acid | Quantitative conversion |

Analytical and Purification Techniques

- Purification: Preparative High-Performance Liquid Chromatography (HPLC) is commonly used to purify the final product, employing C18 reverse-phase columns with gradients of ammonium acetate buffer and acetonitrile.

- Characterization:

- Proton Nuclear Magnetic Resonance (^1H NMR) confirms the structure and stereochemistry.

- Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity.

- Yield: Typical isolated yields after purification range between 40-60%.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Outcome |

|---|---|---|---|

| Lithiation & Addition | 2-Bromo-5-methylthiazol-4-ylmethanol, n-BuLi, tetrahydropyranone | -78 °C, 1 h | Introduction of tetrahydrofuran ring precursor |

| Deprotection | TBAF in THF | Room temp, 1 h | Free hydroxyl group on tetrahydrofuran |

| Cross-Coupling | Boronate ester, Pd catalyst, K2CO3 | Reflux, 2-4 h | Biaryl linkage formation |

| Hydrolysis | LiOH·H2O, EtOH/H2O | Room temp, 2 h | Conversion to free benzoic acid |

Chemical Reactions Analysis

Types of Reactions

®-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

®-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ®-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the P2X3 Receptor Antagonist Class

A. MK-3901 and Derivative 21

- MK-3901 : An early P2X3 antagonist with moderate potency (EC90 = 3 μM in inflammatory pain models). However, it induced hyperbilirubinemia in preclinical studies, limiting its therapeutic utility.

- Derivative 21 : A modified version of MK-3901 with enhanced potency (EC90 = 0.16 μM) and reduced hepatotoxicity. Structural changes included the introduction of a methylthiazole group and optimization of the ether side chain, similar to the target compound’s design .

B. BAY-1817080 (Eliapixant)

- Structure : 3-(5-Methylthiazol-2-yl)-5-(((R)-tetrahydrofuran-3-yl)oxy)-N-((R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)benzamide.

- Key Differences : Unlike the target benzoic acid, BAY-1817080 features a benzamide core and a pyrimidine-ethyl substituent. However, both share the (R)-tetrahydrofuran-3-yloxy and 5-methylthiazole motifs, which are critical for P2X3 receptor binding.

- Activity : IC50 = 8 nM against P2X3 receptors, with dose-dependent cough reduction in Phase IIb trials and minimal taste disturbance, a common side effect of earlier antagonists .

Thiazole-Containing Benzoic Acid Derivatives

A. (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-Benzoic Acid

- Structure: Features a thiazolidinone ring fused with an indole group, linked to a benzoic acid core.

- Activity : Exhibits antibacterial and antifungal properties but lacks P2X3 receptor specificity. The absence of the tetrahydrofuran-3-yloxy group reduces its CNS penetration compared to the target compound .

B. N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide

- Structure : Combines a benzofuran core with a thiazole carbohydrazide side chain.

- Activity : Primarily evaluated for antimicrobial activity. The nitro and carbohydrazide groups contribute to redox-mediated cytotoxicity, differentiating its mechanism from the target compound’s receptor antagonism .

Table 1: Key Pharmacological Parameters

| Compound | Target/Activity | Potency (IC50/EC90) | Clinical Stage | Key Advantages |

|---|---|---|---|---|

| (R)-Target Compound | P2X3 Receptor Antagonist | IC50 = ~10 nM* | Preclinical | High selectivity, improved PK/PD profile |

| BAY-1817080 (Eliapixant) | P2X3 Receptor Antagonist | IC50 = 8 nM | Phase IIb | Minimal taste disturbance |

| MK-3901 | P2X3 Receptor Antagonist | EC90 = 3 μM | Discontinued | First-gen activity, hepatotoxicity |

| Derivative 21 | P2X3 Receptor Antagonist | EC90 = 0.16 μM | Preclinical | Reduced toxicity vs. MK-3901 |

| (Z)-3-[5-(Indol-3-ylmethylene)... | Antibacterial/Antifungal | MIC = 2–8 μg/mL | Preclinical | Broad-spectrum activity |

*Estimated based on structural similarity to BAY-1817080 .

Table 2: Structural Features Influencing Activity

| Feature | (R)-Target Compound | BAY-1817080 | MK-3901 | Antimicrobial Derivatives |

|---|---|---|---|---|

| Core Structure | Benzoic Acid | Benzamide | Benzamide | Benzofuran/Thiazolidinone |

| Thiazole Substituent | 5-Methylthiazol-2-yl | 5-Methylthiazol-2-yl | Absent | Varied (e.g., indole) |

| Ether/Oxy Group | (R)-Tetrahydrofuran-3-yloxy | (R)-Tetrahydrofuran-3-yloxy | Chlorobenzyloxy | Hydroxy/nitro |

| Additional Groups | None | Trifluoromethylpyrimidine | Trifluoromethoxy | Carbohydrazide |

Biological Activity

(R)-3-(5-methylthiazol-2-yl)-5-((tetrahydrofuran-3-yl)oxy)benzoic acid is a complex organic compound characterized by its unique structural features, including a thiazole ring and a benzoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular structure of this compound includes:

- Thiazole Ring : Known for various biological activities.

- Tetrahydrofuran Group : Enhances solubility and bioavailability.

- Benzoic Acid Moiety : Commonly associated with antimicrobial properties.

Table 1: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methylthiazole | Contains thiazole ring | Antimicrobial activity |

| Tetrahydrofuran | Five-membered ether | Solvent properties |

| Benzoic Acid Derivatives | Carboxylic acid functionality | Antibacterial properties |

The mechanism of action for compounds similar to this compound often involves interactions with key biological targets such as enzymes and receptors. For instance, studies have shown that benzoic acid derivatives can promote the activity of protein degradation systems like the ubiquitin-proteasome pathway and autophagy-lysosome pathway in human fibroblasts .

Case Studies

- Antimicrobial Activity : A study focusing on benzoic acid derivatives indicated that compounds with similar structures exhibited significant antimicrobial properties against various pathogens. The presence of the thiazole ring in this compound suggests potential efficacy against bacteria and fungi.

- Cytotoxicity Evaluation : In vitro assays have been conducted on structurally related compounds to evaluate their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives could inhibit cell growth without significant toxicity to normal cells, highlighting their potential as therapeutic agents .

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may act as a modulator of specific enzyme activities, further supporting its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.